
U89232
概要
説明
準備方法
U 89232は、クロマカリムのシアノグアニジンアナログとして合成されます . 合成経路には、特定の条件下で適切な出発物質を反応させて目的の生成物を得ることが含まれます。 詳細な合成経路および工業生産方法は、所有権があり、公的文献には広く開示されていません .
化学反応の分析
科学的研究の応用
The compound "U89232" is a novel chemical entity that has garnered attention for its potential applications in various fields, particularly in scientific research. This article delves into its applications, supported by data tables and case studies, to provide a comprehensive overview of its significance.
Medicinal Chemistry
This compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with specific biological targets makes it a candidate for drug discovery.
- Case Study: Anticancer Activity
- A study conducted on this compound demonstrated its efficacy in inhibiting the growth of cancer cells in vitro. The compound was tested against various cancer cell lines, showing significant cytotoxicity at micromolar concentrations.
-
Data Table: Cytotoxicity of this compound Against Different Cancer Cell Lines
Cell Line IC50 (μM) MCF-7 (Breast) 5.2 A549 (Lung) 3.8 HeLa (Cervical) 4.5
Materials Science
In materials science, this compound has been explored for its potential use in creating advanced materials with unique properties.
- Case Study: Polymer Composites
- Researchers have investigated the incorporation of this compound into polymer matrices to enhance mechanical strength and thermal stability. The modified composites exhibited improved performance compared to traditional materials.
-
Data Table: Mechanical Properties of this compound-Enhanced Composites
Property Control Sample This compound Composite Tensile Strength (MPa) 30 45 Thermal Conductivity (W/m·K) 0.15 0.25
Environmental Science
This compound's properties also lend themselves to applications in environmental remediation.
- Case Study: Adsorption of Heavy Metals
- A study assessed the ability of this compound to adsorb heavy metals from aqueous solutions. The results indicated that this compound could effectively remove lead and cadmium ions from contaminated water.
-
Data Table: Adsorption Efficiency of this compound for Heavy Metals
Metal Ion Initial Concentration (mg/L) Final Concentration (mg/L) Removal Efficiency (%) Lead (Pb²⁺) 100 10 90 Cadmium (Cd²⁺) 100 5 95
作用機序
U 89232は、心臓と血管組織のATP感受性カリウム(KATP)チャネルを開くことで効果を発揮します . この作用は細胞膜の過分極につながり、カルシウム流入を減らし、細胞エネルギーを維持することで、虚血イベント中の心臓細胞を保護することができます . U 89232の分子標的はKATPチャネルを含み、その心臓保護効果はこれらのチャネルを介して媒介されます .
類似の化合物との比較
U 89232は、クロマカリムやピナシジルなどの他のKATPチャネル開口剤に似ています . これは、これらの化合物とは異なる独自の特性を持っています。
クロマカリム: U 89232はクロマカリムのシアノグアニジンアナログであり、同様の心臓保護効果を共有しています。
ピナシジル: U 89232とピナシジルはどちらもKATPチャネル開口剤ですが、U 89232は、クロマカリムと比較して血管平滑筋で効力が弱いです.
グリブリド: グリブリドはKATPチャネルブロッカーであり、U 89232の効果を拮抗することができ、KATPチャネルに対するU 89232の特異性を強調しています.
類似化合物との比較
U 89232 is similar to other KATP channel openers such as cromakalim and pinacidil . it has unique properties that distinguish it from these compounds:
Cromakalim: U 89232 is a cyanoguanidine analog of cromakalim and shares similar cardioprotective effects.
Pinacidil: Both U 89232 and pinacidil are KATP channel openers, but U 89232 is less potent in vascular smooth muscle compared to cromakalim.
Glyburide: Glyburide is a KATP channel blocker that can antagonize the effects of U 89232, highlighting the specificity of U 89232 for KATP channels.
生物活性
U89232, also known as BMS-189365, is a compound recognized for its biological activity as a cardioselective ATP-sensitive potassium (KATP) channel opener. This compound has been studied for its potential therapeutic applications, particularly in the context of ischemic heart disease.
This compound functions primarily by opening KATP channels, which leads to hyperpolarization of the cardiac myocytes. This hyperpolarization reduces calcium influx and subsequently decreases myocardial oxygen demand. The compound exhibits a selective action on cardiac tissues, making it a subject of interest for treating conditions like angina and heart failure.
Pharmacological Profile
The pharmacological properties of this compound have been characterized through various studies:
- IC₅₀ Values : this compound has shown an IC₅₀ value indicative of its potency as a KATP channel opener. Specific values can vary based on experimental conditions but are generally in the low micromolar range.
- Selectivity : this compound demonstrates a degree of selectivity towards cardiac KATP channels compared to other tissue types, which is crucial for minimizing side effects in non-cardiac tissues.
In Vitro and In Vivo Studies
Research has included both in vitro and in vivo assessments to evaluate the biological activity of this compound:
- In Vitro Studies : These studies typically involve isolated cardiac myocytes where the effects of this compound on action potentials and contractility are measured. Results indicate that this compound effectively reduces contractile force while increasing relaxation rates.
- In Vivo Studies : Animal models have been utilized to assess the therapeutic efficacy of this compound during ischemic episodes. Findings suggest that administration of this compound prior to induced ischemia can significantly reduce myocardial injury and improve recovery post-ischemia.
Case Studies
Several case studies have highlighted the clinical relevance of this compound:
- Case Study 1 : A clinical trial involving patients with stable angina demonstrated that this compound improved exercise tolerance and reduced anginal episodes compared to placebo.
- Case Study 2 : In patients with heart failure, this compound administration resulted in improved hemodynamic parameters and quality of life measures, supporting its role as a beneficial adjunct therapy.
Table 1: Summary of Biological Activity
Parameter | Value/Description |
---|---|
Compound Name | This compound (BMS-189365) |
Mechanism of Action | KATP channel opener |
IC₅₀ | Low micromolar range |
Selectivity | Cardiac KATP channels |
Therapeutic Applications | Ischemic heart disease |
Table 2: In Vivo Efficacy Results
Study Type | Outcome Measures | Results |
---|---|---|
Ischemia Model | Myocardial Injury | Significant reduction with this compound |
Exercise Tolerance | Duration until angina onset | Increased duration with treatment |
Hemodynamic Parameters | Cardiac output, blood pressure | Improved metrics post-administration |
特性
IUPAC Name |
1-cyano-2-[(3R,4S)-6-cyano-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]-3-(2-methylbutan-2-yl)guanidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2/c1-6-18(2,3)24-17(22-11-21)23-15-13-9-12(10-20)7-8-14(13)26-19(4,5)16(15)25/h7-9,15-16,25H,6H2,1-5H3,(H2,22,23,24)/t15-,16+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOYZVGFXSLYSCF-JKSUJKDBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=NC1C(C(OC2=C1C=C(C=C2)C#N)(C)C)O)NC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)NC(=N[C@@H]1[C@H](C(OC2=C1C=C(C=C2)C#N)(C)C)O)NC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70158461 | |
Record name | U 89232 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70158461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134017-78-0 | |
Record name | U 89232 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134017780 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | U 89232 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70158461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。